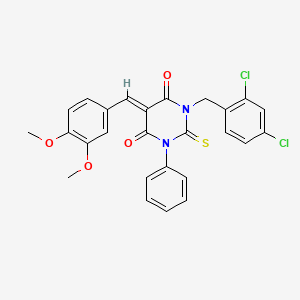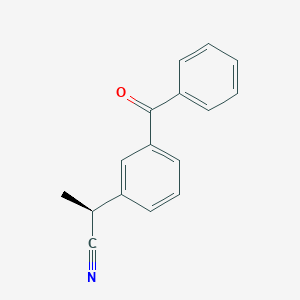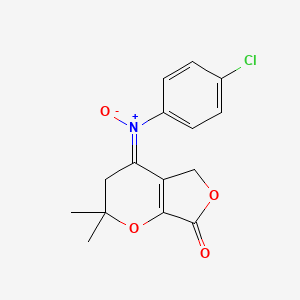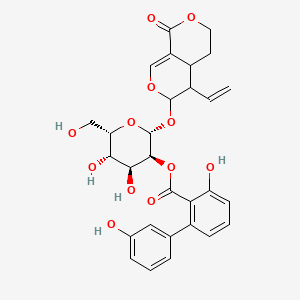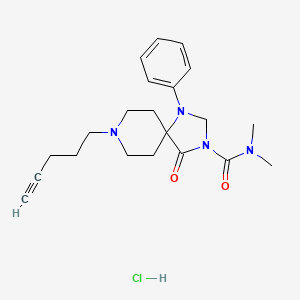
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-dimethyl-4-oxo-8-(4-pentynyl)-1-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-dimethyl-4-oxo-8-(4-pentynyl)-1-phenyl-, hydrochloride is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-dimethyl-4-oxo-8-(4-pentynyl)-1-phenyl-, hydrochloride typically involves multiple steps, including the formation of the spiro linkage and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the spiro linkage through cyclization reactions.
Amidation: Introduction of the carboxamide group through amidation reactions.
Functional Group Modifications: Introduction of the N,N-dimethyl, 4-oxo, and 8-(4-pentynyl) groups through various organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-dimethyl-4-oxo-8-(4-pentynyl)-1-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-dimethyl-4-oxo-8-(4-pentynyl)-1-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,8-Triazaspiro(4,5)decane Derivatives: Compounds with similar spiro linkage and functional groups.
Carboxamide Compounds: Compounds containing the carboxamide functional group.
Phenyl-Substituted Compounds: Compounds with phenyl groups attached to the core structure.
Uniqueness
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-dimethyl-4-oxo-8-(4-pentynyl)-1-phenyl-, hydrochloride is unique due to its specific combination of functional groups and spiro linkage, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
102395-26-6 |
|---|---|
Molekularformel |
C21H29ClN4O2 |
Molekulargewicht |
404.9 g/mol |
IUPAC-Name |
N,N-dimethyl-4-oxo-8-pent-4-ynyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H28N4O2.ClH/c1-4-5-9-14-23-15-12-21(13-16-23)19(26)24(20(27)22(2)3)17-25(21)18-10-7-6-8-11-18;/h1,6-8,10-11H,5,9,12-17H2,2-3H3;1H |
InChI-Schlüssel |
FTNAWYIBVIVYHB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)N1CN(C2(C1=O)CCN(CC2)CCCC#C)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


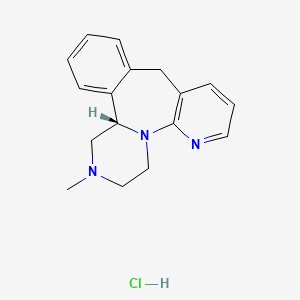
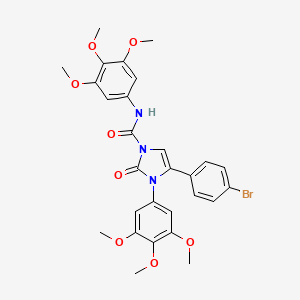
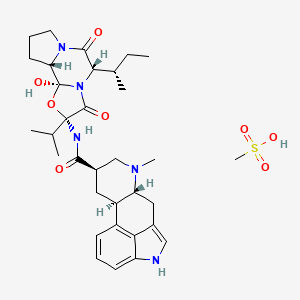

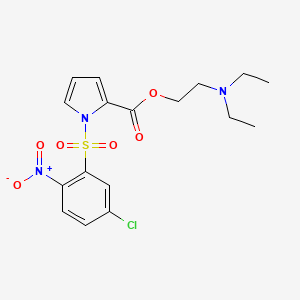
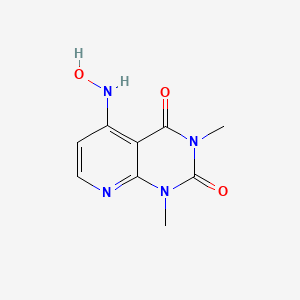
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide](/img/structure/B12764674.png)

